molecular formula C13H17BF3NO3 B13080533 1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one

1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one

Cat. No.: B13080533
M. Wt: 303.09 g/mol
InChI Key: ZDQQEJWYZXQNAL-UHFFFAOYSA-N
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Description

1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one is a complex organic compound featuring a pyridinone core substituted with a trifluoromethyl group, a boronate ester, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridinone Core: Starting with a suitable pyridine derivative, the core structure is formed through cyclization reactions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Boronate Ester Formation: The boronate ester is introduced using boronic acid derivatives in the presence of catalysts like palladium or copper.

    Methylation: The final step involves methylation using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of palladium catalysts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or THF.

    Substitution: Palladium catalysts, aryl or vinyl halides, under inert atmosphere (e.g., nitrogen or argon).

Major Products:

    Oxidation: Formation of corresponding pyridinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyridinone derivatives.

    Substitution: Formation of biaryl or vinyl derivatives through cross-coupling reactions.

Scientific Research Applications

1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

    1-Methyl-3-(trifluoromethyl)-1,2-dihydropyridin-2-one: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one: Lacks the methyl group, which may affect its reactivity and biological activity.

Uniqueness: 1-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1,2-dihydropyridin-2-one is unique due to the combination of the boronate ester and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H17BF3NO3

Molecular Weight

303.09 g/mol

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-one

InChI

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)8-6-9(13(15,16)17)10(19)18(5)7-8/h6-7H,1-5H3

InChI Key

ZDQQEJWYZXQNAL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)C(F)(F)F)C

Origin of Product

United States

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